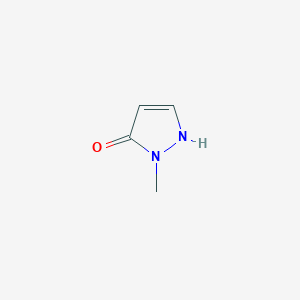
5-Hydroxy-1-methylpyrazole
Übersicht
Beschreibung
5-Hydroxy-1-methylpyrazole is a pyrazole derivative . It is also known by other synonyms such as 1-Methyl-1H-pyrazol-5-ol, 1-Methyl-5-hydroxy-1H-pyrazole, 1-Methyl-5-hydroxypyrazole, 1-Methylpyrazol-5-ol, and 2-Methyl-2H-pyrazol-3-ol .
Synthesis Analysis
The synthesis of 5-Hydroxy-1-methylpyrazole can be achieved through an oxidation-reduction method. This involves reacting 1-methyl-5-aminopyrazole with an excess of hydrogen peroxide in benzene or dimethylformamide for several hours .Molecular Structure Analysis
The molecular formula of 5-Hydroxy-1-methylpyrazole is C4H6N2O . Its molecular weight is 98.10 . The SMILES string representation is Cn1nccc1O .Physical And Chemical Properties Analysis
5-Hydroxy-1-methylpyrazole is a solid substance . It has a melting point of 110-114 °C . The predicted boiling point is 217.7±13.0 °C . The predicted density is 1.22±0.1 g/cm3 . It is soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates and Chemical Building Blocks
Pyrazoles serve as versatile synthetic intermediates in various fields. Researchers use them to prepare relevant chemicals in biological, physical-chemical, material science, and industrial applications . The functional scaffold of pyrazole derivatives allows for diverse modifications, making them valuable building blocks for creating more complex structures.
Biological Activities and Bioactivities
Pyrazoles exhibit a wide range of biological activities. Some derivatives of 1-methyl-1H-pyrazol-5-ol have demonstrated:
Pharmaceutical Research and Drug Discovery
Given their diverse bioactivities, pyrazole derivatives are attractive targets for drug discovery. Scientists explore their potential as lead compounds for developing new therapeutic agents.
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrazole derivatives have been associated with diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .
Eigenschaften
IUPAC Name |
2-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMARSTSWTFXHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312855 | |
| Record name | 1-Methyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methylpyrazole | |
CAS RN |
33641-15-5 | |
| Record name | 1-Methyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the stability of 5-hydroxy-1-methylpyrazole unique, particularly in the context of brepocitinib metabolism?
A: 5-hydroxy-1-methylpyrazole is a key metabolite (M1) of the drug brepocitinib, a Janus kinase inhibitor. While initially not detected in circulation during early studies, further research revealed that M1 exhibits unusual instability in biological matrices like human plasma and phosphate buffer. [] This instability stems from a chemical oxidation process that leads to the loss of the 5-hydroxy-1-methylpyrazole moiety, ultimately forming an aminopyrimidine cleavage product (M2). [] This unexpected instability highlights the importance of understanding metabolite stability when evaluating drug metabolism.
Q2: Can you provide an example of a synthetic route to obtain a 5-hydroxy-1-methylpyrazole derivative?
A: One example involves the synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). This process starts by reacting methyl (2E)-3-methoxyacrylate with excess methylhydrazine to yield crude 1-methyl-2-pyrazolin-5-one. Subsequently, this intermediate is reacted with cyclohexanone to obtain the final 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) derivative in high yield (86%). [] This example demonstrates a potential synthetic approach to access structurally related 5-hydroxy-1-methylpyrazole derivatives.
Q3: Are there any known reactions where 5-hydroxy-1-methylpyrazole derivatives serve as building blocks for more complex structures?
A: Research shows that 5-chloro-1-methylpyrazole-4-carboxaldehydes react with sodium azide in dimethyl sulfoxide to produce a mixture of two products: 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. [] This reaction highlights the potential of utilizing 5-hydroxy-1-methylpyrazole derivatives as starting materials in organic synthesis to generate structurally diverse compounds, including those with potentially valuable biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)


![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)








